molecular formula C14H10O4 B14484435 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 65161-79-7

9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14484435
CAS No.: 65161-79-7
M. Wt: 242.23 g/mol
InChI Key: SHPOBNSZWVVOTR-UHFFFAOYSA-N
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Description

9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, is a furanocoumarin, which consists of a furan ring fused with a coumarin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one can be achieved through various synthetic routes. One common method involves the use of chalcones, which are flavonoid-type phenolic phytochemicals. The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavonoids and furanocoumarins, such as:

Uniqueness

What sets 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one apart is its unique structure, which combines the properties of both flavonoids and furanocoumarins

Properties

CAS No.

65161-79-7

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

9-hydroxy-4-prop-2-enylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H10O4/c1-2-3-8-9-4-5-11(15)18-14(9)12(16)13-10(8)6-7-17-13/h2,4-7,16H,1,3H2

InChI Key

SHPOBNSZWVVOTR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O

Origin of Product

United States

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